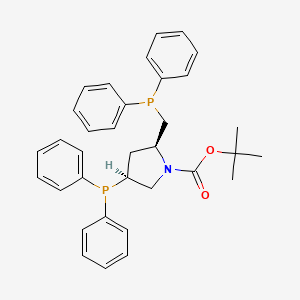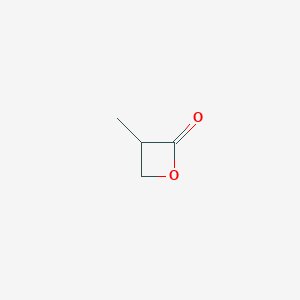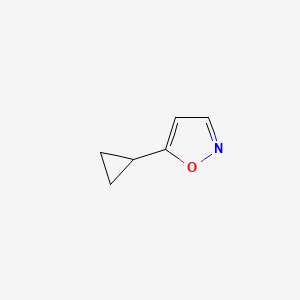
2,4-dichloropyridine-3-carboxylic Acid
概要
説明
2,4-Dichloropyridine-3-carboxylic Acid, also known as 2,4-dichloronicotinic acid, is a chemical compound with the molecular formula C6H3Cl2NO2 . It is an off-white powder and is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4-dichloropyridine-3-carboxylic Acid involves several stages. The first stage involves the reaction of 2,4-dichloropyridine with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and hexane at -78°C for 0.5 hours. The second stage involves the addition of carbon dioxide in tetrahydrofuran and hexane at -78°C to 20°C for 0.166667 hours. The third stage involves the treatment with hydrogen chloride and water, adjusting the pH to 4 .Molecular Structure Analysis
The molecular structure of 2,4-dichloropyridine-3-carboxylic Acid is represented by the formula C6H3Cl2NO2 . The molecular weight of the compound is 192 .Physical And Chemical Properties Analysis
2,4-Dichloropyridine-3-carboxylic Acid is an off-white powder . It has a melting point of 166-167°C and a predicted boiling point of 325.2±37.0°C. The predicted density of the compound is 1.612±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Transformations
2,4-Dichloropyridine-3-carboxylic acid serves as a precursor in various synthesis processes. The catalytic reduction of dichloropyridine derivatives leads to the formation of other compounds like pyridine-carboxylic acid and piperidine-carboxylic acid, showcasing its versatility in chemical transformations (Wibaut, 2010). Additionally, this chemical is a key intermediate in the synthesis of pyrazole-5-carboxylic acid amide compounds, illustrating its significance in the creation of novel chemical entities (Yang Yun-shang, 2011).
Extraction and Purification Processes
2,4-Dichloropyridine-3-carboxylic acid is also pivotal in extraction and purification processes. For example, its derivative, pyridine-3-carboxylic acid, is extensively used in industries like food, pharmaceutical, and biochemistry. The extraction of this compound using various diluents demonstrates the chemical's utility in enhancing production efficiency (Sushil Kumar & B. V. Babu, 2009).
Pharmaceutical and Biochemical Applications
The compound and its derivatives are involved in pharmaceutical and biochemical research. For instance, certain labeled inhibitors for biochemical pathways are synthesized using dichloropyridine derivatives, showing its application in drug development and biochemical studies (B. Latli et al., 2016). Moreover, the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives highlight the biochemical significance of these compounds in understanding microbial interactions and therapeutic developments (Ö. Tamer et al., 2018).
Safety and Hazards
2,4-Dichloropyridine-3-carboxylic Acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician .
特性
IUPAC Name |
2,4-dichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZNVSNOJPGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442046 | |
| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloropyridine-3-carboxylic Acid | |
CAS RN |
262423-77-8 | |
| Record name | 2,4-dichloropyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


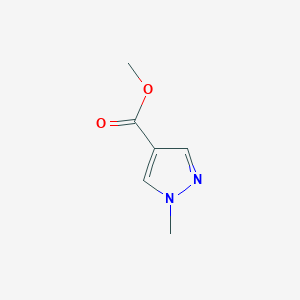
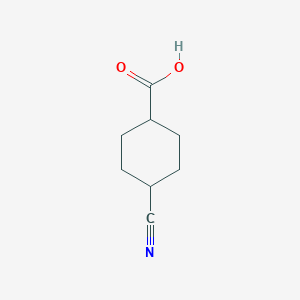

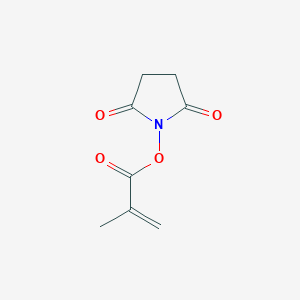
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

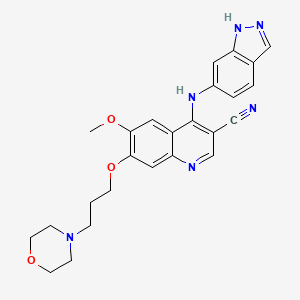


![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)
